molecular formula C23H20N4O3S B2443138 N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-49-9

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2443138
CAS RN: 688355-49-9
M. Wt: 432.5
InChI Key: NTMSHEQRUFQLNW-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine, also known as MNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. MNQ is a small molecule that can be synthesized using various methods and has shown promising results in a range of biochemical and physiological assays.

Scientific Research Applications

Angiogenesis and Tumor Growth Inhibition : Quinazoline derivatives like ZD6474 have been shown to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This compound inhibits kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity, demonstrating selectivity against a range of tyrosine and serine-threonine kinases. Such inhibitors can significantly inhibit tumor-induced neovascularization and tumor growth in various histologically distinct human tumor xenografts, indicating potential for cancer therapy (Wedge et al., 2002).

Pharmacological Activities : Another study focused on novel quinazoline-4-one/4-thione derivatives, which were designed and synthesized to exhibit antimicrobial, analgesic, and anti-inflammatory properties. The study highlights the importance of certain substitutions on the quinazoline derivatives for enhancing these pharmacological activities. Some of these derivatives showed potent antimicrobial activities and significant analgesic and anti-inflammatory profiles, suggesting their potential as sources for the development of new therapeutic agents (Dash et al., 2017).

Tubulin Polymerization Inhibition : The design and synthesis of triazoloquinazolinone-based compounds were aimed at inhibiting tubulin polymerization and acting as vascular disrupting agents. Some of these compounds demonstrated potent inhibition of tubulin assembly, along with significant anticancer activity across a large panel of cancer cell lines. This research underscores the potential of quinazoline derivatives in developing new treatments targeting cancer cell migration and tube formation (Driowya et al., 2016).

Corrosion Inhibition : Quinazolinone derivatives have also been investigated for their application as corrosion inhibitors for mild steel in acidic media. These compounds showed promising inhibition efficiencies, with the performance decreasing with temperature. The study suggests that these derivatives act via chemical adsorption on the metallic surface, indicating their potential use in industrial applications to protect metals against corrosion (Errahmany et al., 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-19-12-8-16(9-13-19)14-24-22-20-4-2-3-5-21(20)25-23(26-22)31-15-17-6-10-18(11-7-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMSHEQRUFQLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

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